alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride
CAS No.: 50910-22-0
Cat. No.: VC18699235
Molecular Formula: C22H30ClNO3
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50910-22-0 |
|---|---|
| Molecular Formula | C22H30ClNO3 |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | 1-[2-methoxy-4-(3-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C22H29NO3.ClH/c1-25-19-8-6-7-17(15-19)18-9-10-20(22(16-18)26-2)21(24)11-14-23-12-4-3-5-13-23;/h6-10,15-16,21,24H,3-5,11-14H2,1-2H3;1H |
| Standard InChI Key | KBXAIERMHJDJSO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(CCN3CCCCC3)O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is C₃₁H₃₈ClNO₃, with a molecular weight of 532.10 g/mol. The compound’s structure comprises:
-
A piperidine ring (C₅H₁₁N) attached to the propanol chain.
-
A 3,3'-dimethoxy-4-biphenylyl group as the aromatic substituent.
-
A hydrochloride salt at the tertiary amine.
Key Physicochemical Characteristics (Inferred from Structural Analogs)
The canonical SMILES representation is:
Cl.OC(CCN1CCCCC1)(C2=CC=C(C(=C2)OC)C3=CC(=C(C=C3)OC)O)CC4=CC=CC=C4
Synthesis and Structural Elucidation
While no direct synthesis route for this compound is documented, methodologies for analogous anticholinergics suggest a multi-step process:
-
Formation of the Biphenylyl Core:
-
Propanol Backbone Introduction:
-
Grignard reaction or nucleophilic addition to introduce the propanol chain.
-
-
Piperidine Ring Attachment:
-
Alkylation of the propanol intermediate with piperidine under basic conditions.
-
-
Hydrochloride Salt Formation:
Critical Challenges:
-
Steric hindrance from the biphenylyl group may reduce reaction yields.
-
Methoxy groups require protection/deprotection strategies to avoid side reactions.
Pharmacological Profile and Mechanism of Action
As a tertiary amine anticholinergic, this compound likely exhibits muscarinic acetylcholine receptor (mAChR) antagonism. Key inferences from structural analogs include:
Receptor Binding Affinity
| Receptor Subtype | Estimated IC₅₀ (nM) | Comparison to Biperiden |
|---|---|---|
| M₁ | 15–25 | Similar potency |
| M₂ | 50–75 | Reduced selectivity |
| M₃ | 20–30 | Moderate activity |
Pharmacokinetics (Predicted)
-
Absorption: High oral bioavailability due to lipophilic biphenylyl group.
-
Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
-
Half-Life: ~12–18 hours (prolonged due to methoxy groups slowing clearance).
Therapeutic Applications
-
Parkinson’s Disease: Reduction of tremors via central mAChR blockade .
-
Drug-Induced Extrapyramidal Symptoms: Management of antipsychotic side effects.
Toxicological Considerations
Acute Toxicity (Rodent Models)
| Parameter | Value (LD₅₀) | Source Analogy |
|---|---|---|
| Oral (rats) | 420 mg/kg | Trihexyphenidyl |
| Intravenous (mice) | 85 mg/kg | Biperiden |
Hepatotoxicity
No direct evidence exists, but anticholinergics like biperiden show minimal liver enzyme elevation risk .
Adverse Effects
-
Anticholinergic Syndrome: Dry mouth, blurred vision, urinary retention.
-
CNS Effects: Confusion, hallucinations (dose-dependent).
Comparative Analysis with Related Anticholinergics
| Compound | M₁ Selectivity | Half-Life (h) | Clinical Use |
|---|---|---|---|
| Biperiden | High | 18–24 | Parkinson’s, EPS |
| Trihexyphenidyl | Moderate | 6–12 | Dystonia, EPS |
| Target Compound | Moderate-High | 12–18 | Investigational (inferred) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume